Cas no 858956-26-0 (5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid)

5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid
- 4-Pyrimidinecarboxylicacid, 5-chloro-2-cyclopropyl-1,6-dihydro-6-oxo-
- 5-chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-Pyrimidinecarboxylicacid
- 5-chloro-2-cyclopropyl-4-oxo-1H-pyrimidine-6-carboxylic acid
- 5-Chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid (ACI)
- 5-Chloro-2-Cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid
- SCHEMBL718649
- 5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylicacid
- AKOS016003825
- 5-Chloro-2-cyclopropyl-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid
- DTXSID60700695
- DB-358841
- 858956-26-0
- 5-chloro-2-cyclopropyl-4-hydroxypyrimidine-6-carboxylic acid
- 5-chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidine-carboxylic acid
- SB58354
- 5-chloro-2-cyclopropyl-6-oxo-1H-pyrimidine-4-carboxylic acid
- 5-CHLORO-2-CYCLOPROPYL-6-OXO-1,6-DIHYDRO-PYRIMIDINE-4-CARBOXYLIC ACID
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- MDL: MFCD19689709
- Inchi: 1S/C8H7ClN2O3/c9-4-5(8(13)14)10-6(3-1-2-3)11-7(4)12/h3H,1-2H2,(H,13,14)(H,10,11,12)
- InChI Key: BFVDWJIMPJYKGH-UHFFFAOYSA-N
- SMILES: O=C(C1=C(Cl)C(=O)N=C(C2CC2)N1)O
Computed Properties
- Exact Mass: 214.015
- Monoisotopic Mass: 214.015
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 382
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.8A^2
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 0.3
Experimental Properties
- Density: 1.86±0.1 g/cm3 (20 ºC 760 Torr)
- Refractive Index: 1.766
- PSA: 83.31000
- LogP: 1.41120
5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM128980-1g |
5-chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid |
858956-26-0 | 95% | 1g |
$*** | 2023-05-29 | |
eNovation Chemicals LLC | Y0989455-5g |
5-chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid |
858956-26-0 | 95% | 5g |
$1100 | 2025-02-20 | |
Crysdot LLC | CD11043140-1g |
5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid |
858956-26-0 | 95+% | 1g |
$377 | 2024-07-18 | |
eNovation Chemicals LLC | K09580-50g |
5-chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid |
858956-26-0 | 97% | 50g |
$4500 | 2024-06-05 | |
eNovation Chemicals LLC | K09580-10g |
5-chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid |
858956-26-0 | 97% | 10g |
$1800 | 2024-06-05 | |
eNovation Chemicals LLC | Y0989455-10g |
5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid |
858956-26-0 | 95% | 10g |
$1800 | 2024-08-02 | |
eNovation Chemicals LLC | K09580-50g |
5-chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid |
858956-26-0 | 97% | 50g |
$4500 | 2025-02-21 | |
eNovation Chemicals LLC | Y0989455-5g |
5-chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid |
858956-26-0 | 95% | 5g |
$1100 | 2025-02-28 | |
eNovation Chemicals LLC | Y0989455-5g |
5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid |
858956-26-0 | 95% | 5g |
$1100 | 2024-08-02 | |
Chemenu | CM128980-1g |
5-chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid |
858956-26-0 | 95% | 1g |
$356 | 2021-08-05 |
5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid Related Literature
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
Additional information on 5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid
5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid: A Comprehensive Overview
The compound with CAS No 858956-26-0, known as 5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and applications in drug discovery. The structure of this compound is characterized by a pyrimidine ring system with substituents at positions 2, 4, 5, and 6. Specifically, the molecule features a chlorine atom at position 5, a cyclopropyl group at position 2, a hydroxyl group at position 6, and a carboxylic acid group at position 4. These substituents contribute to the unique chemical properties and potential biological functions of this compound.
Recent studies have highlighted the potential of pyrimidine derivatives in various therapeutic areas, including anticancer, antiviral, and anti-inflammatory applications. For instance, researchers have explored the role of pyrimidine-based compounds in targeting specific enzymes or receptors involved in disease pathways. In the case of 5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid, its structure suggests that it may exhibit potent bioactivity due to the presence of electron-withdrawing groups like chlorine and hydroxyl. These groups can influence the molecule's ability to interact with biological targets, such as proteins or nucleic acids.
One area where this compound has shown promise is in anticancer research. Pyrimidines are often used as building blocks for antitumor agents due to their ability to inhibit key enzymes involved in DNA synthesis or repair. For example, a study published in *Journal of Medicinal Chemistry* demonstrated that certain pyrimidine derivatives can effectively inhibit the activity of thymidylate synthase, an enzyme critical for DNA replication in cancer cells. While specific data on 5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid are not yet available, its structural features suggest that it could be a valuable candidate for further exploration in this context.
In addition to its potential therapeutic applications, 5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid has also been studied for its chemical reactivity and synthesis routes. The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitutions and oxidations. Researchers have optimized these processes to achieve higher yields and purities, which are essential for subsequent biological testing. For instance, a recent paper in *Organic Process Research & Development* described a novel method for synthesizing similar pyrimidine derivatives using microwave-assisted techniques, which significantly reduced reaction times while maintaining product quality.
The market demand for compounds like 5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid is driven by the increasing need for innovative drug candidates and intermediates in pharmaceutical research. As global healthcare challenges continue to evolve, particularly with the rise of antibiotic resistance and complex diseases like cancer, there is a growing emphasis on discovering novel chemical entities with unique mechanisms of action. This compound's distinct structure makes it an attractive candidate for further investigation into its pharmacokinetics, toxicity profiles, and efficacy in preclinical models.
Furthermore, advancements in computational chemistry have enabled researchers to predict the potential bioactivity of molecules like 5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid before experimental testing. Tools such as molecular docking simulations and quantitative structure–activity relationship (QSAR) models provide insights into how this compound might interact with biological targets at the molecular level. These computational approaches not only accelerate drug discovery but also reduce costs by prioritizing promising candidates for experimental validation.
In conclusion, 5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (CAS No 858956
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